
N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide, also known as JNJ-40411813, is a novel and potent small molecule antagonist of the orexin 1 receptor (OX1R). Orexin receptors are G protein-coupled receptors that are involved in the regulation of sleep, wakefulness, and appetite. JNJ-40411813 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of sleep disorders, addiction, and obesity.
Mécanisme D'action
N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide is a selective antagonist of the OX1R, which is predominantly expressed in the brain. The OX1R plays a key role in the regulation of wakefulness, arousal, and reward-seeking behavior. N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide blocks the binding of orexin to the OX1R, thereby reducing the activity of the orexin system and promoting sleep and reducing drug-seeking behavior.
Biochemical and Physiological Effects:
N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide has been shown to reduce wakefulness and increase sleep time in animal models. It has also been found to reduce drug-seeking behavior and food intake. The biochemical and physiological effects of N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide are mediated through its selective antagonism of the OX1R.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide has several advantages for use in lab experiments, including its high potency and selectivity for the OX1R. However, N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several potential future directions for the study of N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide. One area of research could focus on the development of more potent and selective OX1R antagonists that have improved solubility and pharmacokinetic properties. Another area of research could explore the potential use of N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide in combination with other therapies for the treatment of sleep disorders, addiction, and obesity. Additionally, further research is needed to evaluate the safety and efficacy of N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide in human clinical trials.
Méthodes De Synthèse
The synthesis of N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide involves several steps, including the preparation of intermediate compounds and the coupling of the piperidine and cyclooctane rings. The final product is obtained through a purification process, such as column chromatography or recrystallization. The synthesis method of N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide has been described in detail in scientific literature.
Applications De Recherche Scientifique
N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide has been extensively studied in preclinical models to evaluate its efficacy and safety as a potential therapeutic agent. In animal studies, N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide has been shown to reduce wakefulness and increase sleep time, suggesting its potential use as a treatment for sleep disorders. Additionally, N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide has been found to reduce drug-seeking behavior in animal models of addiction, indicating its potential use as a treatment for substance abuse disorders. N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide has also been investigated for its potential use in the treatment of obesity, as it has been shown to reduce food intake and body weight in animal models.
Propriétés
IUPAC Name |
N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c18-14-8-10-17(11-9-14)12-15(19)16-13-6-4-2-1-3-5-7-13/h13-14,18H,1-12H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIQKJQXMPUATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CN2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

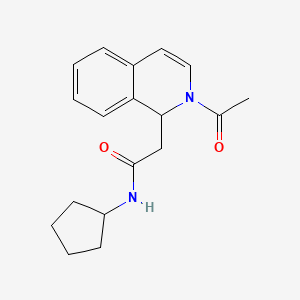
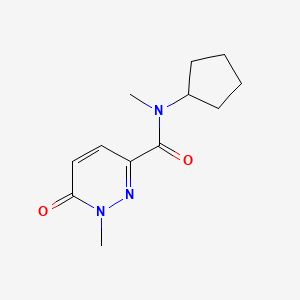
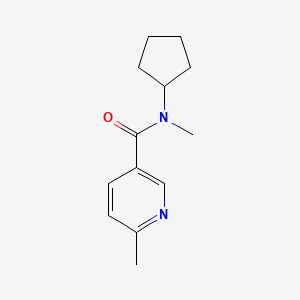
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(prop-2-enylcarbamoyl)acetamide](/img/structure/B7507148.png)


![Pyrrolidin-1-yl-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone](/img/structure/B7507160.png)
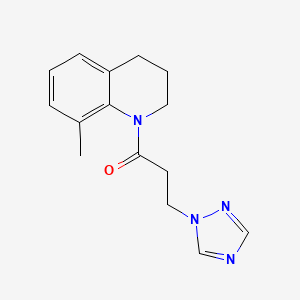
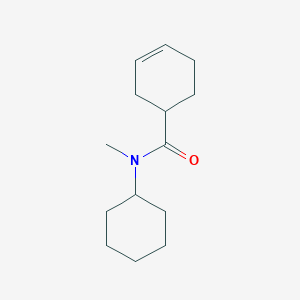

![3-[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7507196.png)
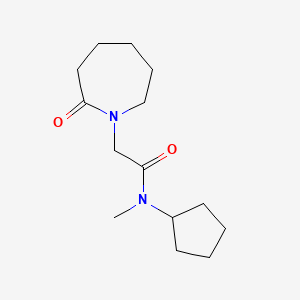
![Methyl 2-methoxy-5-[[3-(1,2,4-triazol-1-yl)propanoylamino]methyl]benzoate](/img/structure/B7507219.png)
![2-Methyl-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7507228.png)